molecular formula C15H19N5O B584741 Rizatriptan N10-Oxide-d6 CAS No. 1261392-57-7

Rizatriptan N10-Oxide-d6

Cat. No. B584741
M. Wt: 291.388
InChI Key: DQTBNOJGXNZYDG-WFGJKAKNSA-N
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Description

Rizatriptan N10-Oxide-d6 is the labelled analogue of Rizatriptan N10-Oxide, which is a metabolite of Rizatriptan . Rizatriptan is used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches .


Synthesis Analysis

The synthesis of 5-HT1 agonist rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .


Molecular Structure Analysis

The molecular formula of Rizatriptan N10-Oxide-d6 is C15H13D6N5O . The SMILES representation is O=N([2H])[2H])(C([2H])([2H])[2H])CCC1=CNC2=CC=C(CN3C=NC=N3)C=C12 .


Chemical Reactions Analysis

The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester. The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate. The Intermediate obtained was then further converted to rizatriptan .


Physical And Chemical Properties Analysis

The molecular weight of Rizatriptan N10-Oxide-d6 is 291.38 . The InChI representation is InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Disposition and Pharmacokinetics of Rizatriptan : A study explored the absorption, disposition, and pharmacokinetics of Rizatriptan in humans, identifying various metabolites including Rizatriptan N10-Oxide. This research highlighted the comprehensive metabolic pathway of Rizatriptan, showing that it and its metabolites are primarily excreted in the urine. The study provided essential insights into how Rizatriptan is processed within the body, including the identification of its N10-Oxide derivative as one of the metabolites (Vyas et al., 2000).

Synthesis and Characterization of Potential Impurities : Another study focused on the synthesis of Rizatriptan benzoate and its potential impurities, including Rizatriptan N-oxide, among others. This research is crucial for understanding the chemical stability and purity of Rizatriptan during its manufacturing process. The identification and characterization of impurities like Rizatriptan N10-Oxide are vital for quality control in pharmaceutical production (Seetharama Sarma et al., 2008).

Analytical Methods for Estimation

Analytical Methods for Rizatriptan : Comprehensive reviews and research articles have discussed various analytical methods for estimating Rizatriptan in pharmaceutical formulations. These include spectrophotometric, spectrofluorimetric, and chromatographic techniques. While these studies primarily focus on Rizatriptan, understanding these analytical methods is indirectly relevant for studying its metabolites, including Rizatriptan N10-Oxide-d6, as they provide the foundation for detecting and quantifying the presence of Rizatriptan and its derivatives in various samples (Latha & Sailaja, 2018).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of Rizatriptan N10-Oxide .

properties

CAS RN

1261392-57-7

Product Name

Rizatriptan N10-Oxide-d6

Molecular Formula

C15H19N5O

Molecular Weight

291.388

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3

InChI Key

DQTBNOJGXNZYDG-WFGJKAKNSA-N

SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-]

synonyms

N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; 

Origin of Product

United States

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